molecular formula C9H14O2 B7795532 2-Oxaspiro[4.5]decan-1-one CAS No. 4420-11-5

2-Oxaspiro[4.5]decan-1-one

Cat. No.: B7795532
CAS No.: 4420-11-5
M. Wt: 154.21 g/mol
InChI Key: VZHLSIACSZGPGA-UHFFFAOYSA-N
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Description

2-Oxaspiro[4.5]decan-1-one (CAS 4420-11-5) is a high-purity organic compound characterized by its unique spirocyclic structure, which incorporates oxygen in the lactone ring . It has a molecular formula of C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . This compound is offered with a purity of ≥95% and should be stored at room temperature . Researchers value this spirocyclic scaffold for its potential as a versatile building block in synthetic organic chemistry and for the development of novel pharmacologically active molecules. From a safety perspective, this compound is classified with the signal word "Warning" . It may be harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Appropriate personal protective equipment should be worn, and handling should occur only in a well-ventilated area . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxaspiro[4.5]decan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-9(6-7-11-8)4-2-1-3-5-9/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHLSIACSZGPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCOC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196067
Record name 2-Oxaspiro(4,5)decan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4420-11-5
Record name 2-Oxaspiro(4,5)decan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004420115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxaspiro(4,5)decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 2 Oxaspiro 4.5 Decan 1 One and Spirolactone Systems

Ring-Opening Reactions of Spirolactones and Spiroepoxy-β-Lactones

The most characteristic reaction of spirolactones is the cleavage of the lactone's ester bond, a process driven by the release of ring strain. libretexts.org This can be initiated under various conditions, including acidic, basic, or catalytic, and is fundamental to both degradative and synthetic pathways, such as ring-opening polymerization (ROP).

Acid- and Base-Catalyzed Ring-Opening: Under acidic conditions, the carbonyl oxygen of the lactone is protonated, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. nih.govlibretexts.org For asymmetric spirocycles, this process can exhibit regioselectivity, with the nucleophile often attacking the carbon atom that can better stabilize a partial positive charge, akin to an SN1-like mechanism. libretexts.org Lewis acids can also catalyze this process. libretexts.orgnih.gov

Conversely, base-catalyzed ring-opening typically proceeds via an SN2 mechanism. libretexts.org A strong nucleophile, such as a hydroxide (B78521) or alkoxide ion, directly attacks the electrophilic carbonyl carbon. In this case, steric hindrance plays a more significant role, with the attack generally occurring at the less sterically hindered position. libretexts.orglibretexts.org This reaction results in the formation of a carboxylate and an alcohol after protonation.

Ring-Opening Polymerization (ROP): Spirolactones are effective monomers for ROP, a process that yields polyesters with cyclic structures integrated into the polymer backbone. researchgate.net This method is advantageous for producing high molecular weight and stereochemically regulated polymers. researchgate.net The polymerization can be initiated by anionic, cationic, or organometallic species. libretexts.orgresearchgate.net The primary driving force for ROP is the release of ring strain inherent in the cyclic monomer. libretexts.org

Anionic ROP: An initiator, such as an alkoxide, attacks the carbonyl carbon, opening the ring and generating a new alkoxide at the end of the chain, which then propagates by attacking another monomer molecule. libretexts.org

Cationic ROP: Lewis acids are commonly used to activate the monomer, facilitating nucleophilic attack by the initiator or the growing polymer chain. libretexts.org

The reactivity and polymerization mechanism can be complex, sometimes involving isomerization alongside the ring-opening process. researchgate.net

Ring-Transformation and Rearrangement Pathways

The strained architecture of spiro-fused systems makes them susceptible to skeletal rearrangements, often mediated by the formation of carbocation intermediates. These reactions can lead to ring expansion, contraction, or the formation of new condensed ring systems.

Wagner-Meerwein Rearrangement: This reaction is a class of carbocation 1,2-rearrangement where an alkyl group migrates from one carbon to an adjacent electron-deficient carbon. wikipedia.orglscollege.ac.in In spirocyclic systems like derivatives of 2-Oxaspiro[4.5]decan-1-one, the formation of a carbocation adjacent to the spiro center can trigger a Wagner-Meerwein shift. For instance, acid treatment of spiroalkanols derived from spiroketones can induce rearrangement to form condensed polycyclic systems. researchgate.net This process involves the migration of one of the C-C bonds of the ancillary ring to the adjacent carbocation, resulting in ring expansion and the formation of a new fused-ring structure. researchgate.netchempedia.info

Tiffeneau-Demjanov Rearrangement: The Tiffeneau-Demjanov rearrangement provides a method for the one-carbon ring expansion of cycloalkanones. wikipedia.org The reaction sequence involves converting a cyclic ketone to a 1-aminomethyl-cycloalkanol, which, upon treatment with nitrous acid, undergoes diazotization. slideshare.net The subsequent loss of N₂ generates a primary carbocation that rearranges via a 1,2-alkyl shift, expanding the ring. d-nb.info This methodology is applicable to spirocyclic ketones and can be used to synthesize larger ring systems from spirolactone precursors after appropriate functional group manipulations. The migratory aptitude of the adjacent carbon atoms often dictates the regioselectivity of the rearrangement. slideshare.netwikipedia.org

Other rearrangements include photochemical sequences for the transformation of furans into γ-oxaspiro-γ-lactones and biocatalytic oxidative rearrangements. nih.gov

Nucleophilic and Electrophilic Reactivity at the Spiro Center

The reactivity of spirolactones is dominated by the electrophilic nature of the lactone ring. The spiro center itself, being a quaternary carbon, is generally unreactive toward direct nucleophilic or electrophilic attack. However, its electronic and steric influence is critical in directing the outcomes of reactions at adjacent positions.

Electrophilic Character: The primary electrophilic site in this compound is the carbonyl carbon. It is readily attacked by a wide range of nucleophiles, leading to the ring-opening reactions discussed previously. For α,β-unsaturated spirolactones, the β-carbon also acts as an electrophilic center (Michael acceptor), susceptible to conjugate addition by soft nucleophiles. nih.govrsc.org Studies have shown that α,β-unsaturated lactones are significantly more reactive as Michael acceptors than their acyclic ester counterparts. nih.govrsc.org

Nucleophilic Character: While the spirolactone itself is not typically nucleophilic, the enolate can be generated at the α-carbon under basic conditions. This enolate can then react with various electrophiles, allowing for functionalization at the position adjacent to the carbonyl group.

The reactivity at the spiro center is indirect; rearrangements such as the Wagner-Meerwein shift involve the migration of one of the bonds connected to the spiro atom, effectively engaging the spiro center in the reaction pathway without it being directly attacked. researchgate.net

Stability and Strain Energy Considerations in Spiro-Fused Lactones

The stability of spirolactones is inversely related to their ring strain energy (RSE), which is a measure of the destabilization arising from non-ideal bond angles and steric interactions compared to an acyclic reference compound. nih.gov This stored energy is a key factor in the reactivity of these molecules, particularly in ring-opening reactions. libretexts.org

Table 1: Comparison of Ring Strain Energies (RSE) in Lactones
LactoneRing SizeReported RSE (kJ/mol)Reported RSE (kcal/mol)
γ-Butyrolactone5-membered--
γ-Valerolactone5-membered30.5 researchgate.net7.3 researchgate.net
δ-Valerolactone6-membered39.7 researchgate.net9.5 researchgate.net
Cyclohexanone6-membered-4.3 nih.gov

Chemo- and Regioselectivity in Spirolactone Transformations

Controlling selectivity is a central challenge in the chemical transformation of multifunctional spirolactones. Chemo- and regioselectivity determine the outcome of reactions where multiple reaction sites or pathways are possible.

Regioselectivity in Ring-Opening: In the ring-opening of unsymmetrical spirolactones, the site of nucleophilic attack is highly dependent on the reaction conditions. This is well-illustrated by the analogous ring-opening of epoxides. libretexts.org

Acid-Catalyzed Conditions: The reaction proceeds through a transition state with significant SN1 character. The nucleophile preferentially attacks the more substituted carbon atom of the C-O bond being broken, as this carbon can better stabilize the developing positive charge. libretexts.org

Base-Catalyzed Conditions: The reaction follows an SN2 pathway. The nucleophile attacks the less sterically hindered carbon atom, as steric hindrance is the dominant controlling factor. libretexts.org

Selectivity in Rearrangements: In skeletal rearrangements like the Tiffeneau-Demjanov reaction, the regioselectivity is governed by the migratory aptitude of the groups adjacent to the developing carbocation. slideshare.netwikipedia.org This allows for predictable ring expansion pathways. Similarly, in Wagner-Meerwein rearrangements, the relative stability of the potential carbocation intermediates and the transition states leading to them direct the migration pathway. researchgate.net

Chemoselectivity is crucial when the spirolactone contains other reactive functional groups. For instance, in a molecule with both a lactone and a ketone, a reducing agent might selectively target one carbonyl group over the other based on steric accessibility and electronic properties. Organocatalytic methods have also been developed to achieve high levels of selectivity in the synthesis of complex chiral spirolactones. oaepublish.com

Advanced Spectroscopic and Structural Characterization of 2 Oxaspiro 4.5 Decan 1 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-oxaspiro[4.5]decan-1-one derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the compound's constitution.

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative will display distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals is indicative of the electronic environment of the protons. For instance, protons adjacent to the oxygen atom of the lactone ring will be deshielded and appear at a higher chemical shift compared to the protons of the cyclohexane (B81311) ring. The integration of the peaks corresponds to the number of protons giving rise to the signal, and the splitting pattern (multiplicity) reveals information about neighboring protons, as dictated by the n+1 rule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key signals include the carbonyl carbon of the lactone, which typically appears in the downfield region (around 170-185 ppm), and the spiro carbon, which is also distinctly shifted. The chemical shifts of the carbons in the cyclohexane and lactone rings provide further structural confirmation. For example, in 1-oxaspiro[4.5]decan-2-one, the carbonyl carbon has a characteristic chemical shift.

A dynamic NMR study has been conducted on 3-methylene-1-oxaspiro[4.5]decan-2-one, highlighting the utility of this technique in studying the conformational dynamics of such spirocyclic systems. Furthermore, detailed ¹³C NMR assignments for a series of 1-oxaspiro[4.5]decan-2-ones and their corresponding 1-oxaspiro[4.5]decanes have been reported, providing a valuable reference for the structural analysis of related compounds. acs.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 1-Oxaspiro[4.5]decan-2-one

AtomPredicted Chemical Shift (ppm)
C=O170 - 185
Spiro C80 - 90
O-CH₂60 - 70
Cyclohexane CH₂20 - 40

Note: These are approximate ranges and can vary based on the specific derivative and solvent used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. The most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching vibration of the γ-lactone ring. This typically appears as a strong, sharp peak in the region of 1770-1730 cm⁻¹. The exact position of this band can be influenced by ring strain and the presence of other substituents.

Other characteristic absorption bands include the C-O stretching vibrations of the ester group, which are usually found in the 1300-1000 cm⁻¹ region. The C-H stretching vibrations of the aliphatic cyclohexane and lactone rings will be observed around 3000-2850 cm⁻¹. The presence and specific frequencies of these bands provide strong evidence for the this compound framework.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Lactone)1770 - 1730Strong
C-O (Ester)1300 - 1000Medium to Strong
C-H (Aliphatic)3000 - 2850Medium to Strong

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound derivatives. In a typical mass spectrum, the molecular ion peak (M⁺) will be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for lactones include the loss of CO and CO₂. The fragmentation of the spirocyclic system can also lead to characteristic ions corresponding to the cleavage of the cyclohexane and lactone rings. Analysis of these fragments helps to piece together the structure of the parent molecule. For instance, in the GC-MS analysis of 1-oxaspiro[4.5]decan-2-one, the top three peaks in terms of m/z are 111, 154, and 98. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Adducts for 1-Oxaspiro[4.5]decan-2-one uni.lu

Adductm/z
[M+H]⁺155.10666
[M+Na]⁺177.08860
[M-H]⁻153.09210
[M+NH₄]⁺172.13320
[M+K]⁺193.06254

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. springernature.com For chiral derivatives of this compound, this method can also be used to establish the absolute configuration. A single-crystal X-ray diffraction analysis provides precise information on bond lengths, bond angles, and torsional angles, offering a complete and accurate picture of the molecular geometry.

For example, a single-crystal X-ray diffraction analysis of cis-8-tert-butyl-3-methylene-1-oxaspiro[4.5]decan-2-one has been reported, providing definitive structural proof for this derivative. acs.org The crystal structures of two new oxaspirocyclic compounds derived from 6,10-dioxaspiro[4.5]decane-7,9-dione have also been determined by single-crystal X-ray crystallography. mdpi.com

Advanced Liquid Chromatography Techniques for Purification and Characterization (e.g., SEC, MPLC, HPLC)

Advanced liquid chromatography techniques are indispensable for the purification and characterization of this compound derivatives. High-Performance Liquid Chromatography (HPLC) is widely used to assess the purity of a sample and to isolate the desired compound from a reaction mixture. Different HPLC methods, such as reverse-phase HPLC, can be employed depending on the polarity of the derivative. For instance, 8-(1,1-Dimethylethyl)-1-oxaspiro(4.5)decan-2-one can be analyzed by reverse-phase HPLC using an acetonitrile (B52724) and water mobile phase. sielc.com

Medium-Pressure Liquid Chromatography (MPLC) and Size-Exclusion Chromatography (SEC) can also be utilized for purification on a larger scale. These techniques, often used in combination, are crucial for obtaining highly pure samples of this compound derivatives, which are essential for accurate spectroscopic analysis and biological testing.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the percentage of carbon, hydrogen, and oxygen (and other elements if present) in the molecule. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the elemental composition of the this compound derivative. This technique was used in the characterization of two new oxaspirocyclic compounds, 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione. mdpi.com

Chemical Applications and Transformations of the 2 Oxaspiro 4.5 Decan 1 One Scaffold

1-Oxaspiro[4.5]decan-2-one as a Versatile Building Block in Complex Organic Synthesis

The unique structural characteristics of 1-oxaspiro[4.5]decan-2-one make it an excellent starting point for the synthesis of more complex molecules. dtic.mil Its utility as a foundational unit is demonstrated through various synthetic strategies that build upon its core structure.

One prominent method involves the Diels-Alder cycloaddition of 5-methylene-2(5H)-furanone with various dienes to produce bicyclic and tricyclic spiroadducts. researchgate.net These adducts serve as direct precursors to a wide range of saturated and unsaturated spirolactones, including the 1-oxaspiro[4.5]decane core, through simple subsequent reactions like hydrogenation. researchgate.net

Another powerful strategy for constructing substituted oxaspiro[4.5]decan-1-one scaffolds is the tandem Prins/pinacol cascade reaction. rsc.org This Lewis acid-catalyzed process couples aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, proceeding through a Prins cyclization followed by a pinacol rearrangement to yield 7-substituted-8-oxaspiro[4.5]decan-1-ones with high selectivity. rsc.orgresearchgate.net This method is adaptable to a wide array of aromatic, aliphatic, and heteroaromatic aldehydes, showcasing the versatility of the spiro-forming reaction. rsc.org

Table 1: Synthetic Routes Utilizing the Spiro[4.5]decane Scaffold
Synthetic StrategyKey Reagents/PrecursorsProduct TypeReference
Diels-Alder Cycloaddition5-Methylene-2(5H)-furanone, various dienesBicyclic and tricyclic spirolactones researchgate.net
Tandem Prins/Pinacol ReactionAldehydes, 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, Lewis acidSubstituted 8-oxaspiro[4.5]decan-1-ones rsc.orgresearchgate.net

Strategies for Derivatization and Functionalization of the Spirolactone Core

The 1-oxaspiro[4.5]decan-2-one core can be chemically modified to introduce a variety of functional groups, thereby diversifying its properties and applications. These derivatizations can target either the cyclohexane (B81311) ring or the lactone portion of the molecule.

A key strategy involves the use of epoxidation and subsequent epoxide-opening reactions on unsaturated precursors. For instance, epoxidation of an unsaturated spirolactone followed by treatment with lithium bromide and acetic acid can introduce bromo and hydroxyl functionalities (a bromohydrin) onto the cyclohexane ring. This process allows for iterative functionalization, enabling the creation of highly substituted spirocyclic systems.

The lactone ring itself can also be functionalized. Enolate azidation of a spirolactone containing a ketone on the cyclohexane ring has been shown to proceed in a diastereoselective manner, successfully introducing an α-azido group to the lactone. Furthermore, photocatalysis offers a modern approach to functionalization. In one study, a photomediated cyclization−alkynylation reaction was used to form a new carbon-carbon bond at the 3-position of the lactone ring, yielding valuable functionalized spirolactones.

Table 2: Functionalization Reactions of the Spirolactone Core
Reaction TypeTarget SiteKey ReagentsOutcomeReference
Epoxidation / Ring-OpeningCyclohexane Ringm-CPBA, LiBr/AcOHIntroduction of hydroxyl and bromo groups acs.org
Enolate AzidationLactone Ring (α-position)TrisylazideDiastereoselective introduction of an azido group acs.org
Photocatalyzed AlkynylationLactone Ring (α-position)PhEBX, 4ClCzIPN (photocatalyst)Formation of a C-C bond with an alkyne nih.gov

Application in the Construction of Advanced Organic Molecules and Analogues

The spirolactone scaffold serves as a crucial intermediate in the synthesis of advanced organic molecules and diverse analogues. The products derived from Diels-Alder cycloadditions of 5-methylene-2(5H)-furanone are not limited to spirolactones; they are also effective precursors for spiroethers. researchgate.net These transformations are achieved through simple chemical modifications such as the reduction of the carbonyl group in the lactone ring. researchgate.net

Moreover, the oxaspiro[4.5]decane framework is a component of more complex molecular architectures. For example, derivatives of the related 6,10-dioxaspiro[4.5]decane-7,9-dione have been synthesized to create novel oxaspirocyclic compounds with potential applications as optical materials. mdpi.com These syntheses demonstrate how the spiro core can be elaborated with functional groups, such as substituted benzylidene moieties, to fine-tune the electronic and structural properties of the final molecule. mdpi.com

Design and Synthesis of Spirolactone-Containing Scaffolds for Medicinal Chemistry Research

The spiro[4.5]decane scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in natural products and synthetic compounds with diverse biological activities. nih.gov The rigid, three-dimensional nature of the spirocyclic system allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets.

Researchers have developed numerous analogues of the spiro[4.5]decane core by replacing the oxygen atoms with nitrogen, leading to aza-spiro compounds with significant therapeutic potential. For instance, 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been synthesized and identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP), a target for treating ischemia/reperfusion injury. Similarly, 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as inhibitors of RIPK1 kinase, a key mediator of necroptosis, an inflammatory form of cell death. The spiro motif is also central to spiro-hydantoins, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, which are of high interest to medicinal chemists for their potential therapeutic applications.

The inherent bioactivity of the oxaspiro[4.5]decan-2-one structure itself is also recognized, as it is found in natural products exhibiting antifungal properties. acs.org

Table 3: Spiro[4.5]decane Scaffolds in Medicinal Chemistry
Scaffold NameBiological Target / ActivityReference
1,4,8-Triazaspiro[4.5]decan-2-one derivativesMitochondrial Permeability Transition Pore (mPTP) Inhibitors dtic.mil
2,8-Diazaspiro[4.5]decan-1-one derivativesRIPK1 Kinase Inhibitors rsc.org
1,3-Diazaspiro[4.5]decane-2,4-dione (Spiro Hydantoin)Anticonvulsant, Antidiabetic, Anticancer Activity acs.org
1-Oxaspiro[4.5]decan-2-oneAntifungal Properties (Natural Products) acs.org

Development of Novel Polymeric Materials from Spirolactones

While specific studies on the polymerization of 1-oxaspiro[4.5]decan-2-one are not extensively documented, the broader class of spirolactones and related spirocyclic monomers is highly significant in the development of advanced polymeric materials. The primary method for polymerizing these monomers is through Ring-Opening Polymerization (ROP).

A key advantage of certain spiro monomers, such as spiro orthoesters and spiro orthocarbonates, is their ability to undergo polymerization with near-zero volume shrinkage or even a slight expansion. dtic.mildtic.mil This phenomenon occurs because for every new bond formed in the polymer chain, two bonds are cleaved in the monomer during the double ring-opening process. nih.gov This property is highly desirable for applications like dental composites, adhesives, and high-precision casting resins, where shrinkage can lead to mechanical stress and failure. nih.gov

Spirolactones are also instrumental in creating biodegradable polymers, primarily aliphatic polyesters, which are of great interest for medical applications. iaea.org The ROP of lactones like ε-caprolactone and lactide is a well-established method for producing biocompatible and biodegradable materials used in drug delivery systems and tissue engineering scaffolds. iaea.orgmdpi.com Recent research has focused on creating "circular polymers" from spiro-lactones, which can be efficiently polymerized and then depolymerized back to the monomer, enabling a closed-loop recycling system. nih.gov These novel polyesters exhibit not only circularity but also high-performance properties such as superior gas barriers and adhesion strength. nih.gov

Table 4: Polymerization of Spirocyclic Monomers
Monomer ClassPolymerization MethodKey Feature/ApplicationReference
Spiro Orthoesters/OrthocarbonatesCationic Ring-Opening PolymerizationLow volume shrinkage / expansion; Dental composites, adhesives nih.govencyclopedia.pub
Spiro-LactonesRing-Opening PolymerizationCircular (recyclable) polyesters; High-performance materials nih.gov
Lactones (general)Ring-Opening PolymerizationBiodegradable polyesters; Medical implants, drug delivery iaea.orgmdpi.com

Table of Mentioned Compounds

Table 5: List of Chemical Compounds
Compound NameCAS NumberMolecular Formula
1-Oxaspiro[4.5]decan-2-one699-61-6C9H14O2
5-Methylene-2(5H)-furanone108-28-1C5H4O2
1-(4-Hydroxybut-1-en-2-yl)cyclobutanolNot available in sourcesC8H14O2
1,4,8-Triazaspiro[4.5]decan-2-oneScaffold CoreC7H13N3O
2,8-Diazaspiro[4.5]decan-1-oneScaffold CoreC8H14N2O
1,3-Diazaspiro[4.5]decane-2,4-dione702-62-5C8H12N2O2
6,10-Dioxaspiro[4.5]decane-7,9-dione13349-49-2C8H10O4
ε-Caprolactone502-44-3C6H10O2
Lactide95-96-5C6H8O4

Future Directions and Perspectives in 2 Oxaspiro 4.5 Decan 1 One Research

Innovations in Green and Sustainable Synthetic Methodologies for Spirolactones

The chemical industry's growing emphasis on environmental stewardship is catalyzing a shift towards greener and more sustainable synthetic methods. For spirolactones, including 2-Oxaspiro[4.5]decan-1-one, this translates to the development of processes that minimize waste, reduce energy consumption, and utilize renewable resources.

One of the most promising frontiers is the application of electrochemistry. An environmentally benign electrochemical method has been developed for the synthesis of β-keto spirolactones, which operates in green solvents such as acetone (B3395972) and water. rsc.org This technique employs electrons as the oxidizing agent, circumventing the need for traditional, often hazardous, stoichiometric oxidants. rsc.org The robustness of this electrochemical approach allows for the functionalization of various cyclic β-keto esters. rsc.org Furthermore, the scalability of this methodology through continuous flow electrochemical systems enhances its industrial applicability. rsc.org

Another significant advancement is the development of a silica-supported, solvent-free method for synthesizing oxaspirolactones. nsysu.edu.tw This innovative approach leverages abundant natural resources like sunlight and air, making it a cost-effective and environmentally friendly alternative to conventional methods. nsysu.edu.tw Under optimal sunlight conditions, or with the use of household fluorescent light bars or LED light strips in its absence, this technique can produce quantitative yields of oxaspirolactones of up to 99% within 12 hours with a minimal amount of photocatalyst. nsysu.edu.tw

These green methodologies represent a paradigm shift in the synthesis of spirolactones, offering pathways that are not only more sustainable but also potentially more efficient and scalable.

Table 1: Comparison of Green Synthetic Methodologies for Spirolactones
MethodologyKey FeaturesAdvantagesPotential for this compound Synthesis
Electrochemical Synthesis- Uses electrons as the oxidant
  • Employs green solvents (e.g., acetone, water)
  • - Avoids stoichiometric oxidants
  • Environmentally benign
  • Scalable with continuous flow systems
  • Applicable to cyclic β-keto ester precursors, suggesting potential for the synthesis of derivatives of this compound.
    Silica-Supported Solvent-Free Synthesis- Utilizes sunlight and air
  • Minimal photocatalyst required
  • - Highly cost-effective and eco-friendly
  • High yields (up to 99%)
  • Simple setup
  • Directly applicable to the synthesis of various oxaspirolactones, including potentially this compound.

    Exploration of Unconventional Reactivity and Catalysis

    Moving beyond traditional synthetic routes, the exploration of unconventional reactivity and novel catalytic systems is expected to yield new and efficient methods for the construction of the this compound scaffold. Research in this area is likely to focus on cascade reactions, asymmetric catalysis, and the use of innovative catalysts to achieve higher levels of complexity and stereocontrol in a single synthetic operation.

    Organocatalytic cascade reactions have emerged as a powerful tool for the enantioselective synthesis of chiral spirolactones. These reactions allow for the construction of complex molecular architectures with a high degree of stereochemical control. The development of novel amine-catalyzed cascade reactions, for instance, has enabled the synthesis of densely functionalized spirobenzolactones.

    Another area of interest is the use of Lewis acid catalysis to initiate cascade reactions. A notable example is the development of a Lewis acid-catalyzed Prins/pinacol cascade process for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, and heteroaromatic variants.

    Furthermore, visible light-mediated energy transfer catalysis is a rapidly developing field with the potential to unlock novel reactivity patterns. This approach has been successfully applied to the synthesis of 2-oxa-1-azaspiro[bicyclo[3.2.0]]heptanes on-DNA, demonstrating its utility in constructing complex spirocyclic systems under mild conditions. rsc.org The application of such photocatalytic methods to the synthesis of this compound could lead to more efficient and sustainable synthetic routes.

    Table 2: Unconventional Catalytic Approaches for Spirolactone Synthesis
    Catalytic ApproachDescriptionKey AdvantagesRelevance to this compound
    Organocatalytic Cascade ReactionsUse of small organic molecules to catalyze a series of intramolecular reactions.- High enantioselectivity
  • Metal-free conditions
  • Mild reaction conditions
  • Potential for the asymmetric synthesis of chiral derivatives of this compound.
    Lewis Acid-Catalyzed Cascade ReactionsInitiation of a cascade sequence through the activation of a substrate by a Lewis acid.- High efficiency
  • Access to complex scaffolds
  • Broad substrate scope
  • Direct applicability to the synthesis of substituted 8-oxaspiro[4.5]decan-1-ones.
    Visible Light PhotocatalysisUse of light energy to drive chemical reactions in the presence of a photocatalyst.- Mild reaction conditions
  • Access to unique reactivity
  • Sustainable energy source
  • Potential for novel and efficient synthetic routes to the this compound core.

    Synergistic Approaches: Integrating Experimental and Advanced Computational Studies

    The integration of experimental and computational chemistry offers a powerful paradigm for accelerating research. For this compound, a synergistic approach can provide deeper insights into reaction mechanisms, predict reactivity, and guide the design of more efficient synthetic strategies.

    Computational tools, such as Density Functional Theory (DFT), can be employed to explore reaction mechanisms in detail. scielo.br By modeling the energy profiles of different reaction pathways, researchers can identify rate-determining steps, transition states, and intermediates. scielo.br This information is invaluable for optimizing reaction conditions and for the rational design of catalysts. For instance, computational studies have been used to elucidate the origins of selectivity in various organic reactions, revealing that subtle non-covalent interactions can play a crucial role. scielo.br

    The synergy between experimental and computational studies is particularly evident in the field of enzyme engineering. Computational modeling can be used to understand the catalytic mechanism of enzymes and to predict how mutations will affect their activity and selectivity. escholarship.org This knowledge can then be used to engineer enzymes that can produce novel or unnatural products, including complex spirolactones. escholarship.org

    Furthermore, the collaboration between experimentalists and theoreticians is essential for building accurate predictive models of chemical phenomena, such as aromatic stacking interactions, which are crucial in understanding molecular recognition and catalysis. rsc.org

    Table 3: Integration of Experimental and Computational Methods
    Area of IntegrationExperimental ApproachComputational ApproachExpected Outcome for this compound Research
    Reaction Mechanism Elucidation- Kinetic studies
  • Isotope labeling experiments
  • Spectroscopic analysis of intermediates
  • - Density Functional Theory (DFT) calculations
  • Transition state searching
  • Molecular dynamics simulations
  • - Detailed understanding of synthetic pathways
  • Rational optimization of reaction conditions
  • Design of more efficient catalysts
  • Catalyst Design- Synthesis and screening of catalyst libraries
  • High-throughput experimentation
  • - In silico catalyst design
  • Prediction of catalyst activity and selectivity
  • Modeling of catalyst-substrate interactions
  • - Accelerated discovery of novel catalysts
  • Improved stereocontrol in asymmetric synthesis
  • Enhanced reaction efficiency
  • Enzyme Engineering- Directed evolution
  • Site-directed mutagenesis
  • Characterization of enzyme kinetics
  • - Homology modeling of enzyme structures
  • Docking studies of substrates in the active site
  • QM/MM calculations of enzymatic reactions
  • - Development of biocatalysts for the synthesis of this compound and its derivatives
  • Access to novel and enantiopure compounds
  • Elucidation of Structure-Reactivity Relationships within the Oxaspirolactone Class

    A fundamental goal in chemistry is to understand how the structure of a molecule dictates its reactivity. For the oxaspirolactone class of compounds, elucidating these structure-reactivity relationships is crucial for predicting their chemical behavior and for designing molecules with desired properties.

    Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for establishing mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. wikipedia.org These models can be used to predict the properties of new, unsynthesized compounds, thereby accelerating the discovery process. mdpi.com The development of robust QSAR/QSPR models for the oxaspirolactone class would enable the prediction of their reactivity in various chemical transformations.

    The development of such models involves several key steps, including the selection of a diverse set of compounds, the calculation of molecular descriptors that encode structural and physicochemical information, and the use of statistical methods to build and validate the predictive models. mdpi.com For oxaspirolactones, descriptors could include steric parameters, electronic properties, and topological indices that capture the unique features of the spirocyclic system.

    Furthermore, the study of structure-reactivity relationships can be extended to the catalysts used in their synthesis. For example, in SHOP-type catalysts, the selectivity and activity can be finely tuned by modifying the structure of the chelating ligand. rsc.org A similar approach could be applied to the catalysts used for the synthesis of this compound, where systematic variations in the catalyst structure could be correlated with changes in reaction outcome.

    Table 4: Approaches to Elucidating Structure-Reactivity Relationships
    MethodologyDescriptionApplication to Oxaspirolactones
    Quantitative Structure-Activity/Property Relationship (QSAR/QSPR)Mathematical models that correlate molecular structure with biological activity or chemical properties.- Prediction of the reactivity of new oxaspirolactone derivatives
  • Identification of key structural features that govern reactivity
  • Guidance for the design of molecules with specific reactivity profiles
  • Linear Free-Energy Relationships (LFERs)Correlations between the rate or equilibrium constants of one reaction series and those of a related series.- Probing the electronic effects of substituents on the reactivity of the oxaspirolactone core
  • Gaining mechanistic insights into reaction pathways
  • Systematic Catalyst ModificationVarying the structure of the catalyst and correlating these changes with reaction outcomes (e.g., yield, selectivity).- Understanding the role of the catalyst in determining the efficiency and selectivity of oxaspirolactone synthesis
  • Rational design of improved catalysts
  • Q & A

    Q. How can researchers ensure reproducibility in spirocyclic compound synthesis?

    • Methodological Answer : Publish detailed protocols with exact equipment models (e.g., Bruker Avance III HD 500 MHz NMR), reagent lot numbers, and environmental conditions (humidity/temperature). Share synthetic intermediates as characterized reference standards via repositories like ChemSpider .

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